molecular formula C14H18O4 B038092 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone CAS No. 121789-38-6

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone

Cat. No.: B038092
CAS No.: 121789-38-6
M. Wt: 250.29 g/mol
InChI Key: IDEMILWOCUWVGQ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone is a sophisticated synthetic intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a propiophenone core strategically functionalized with a 4'-methoxy group and a 1,3-dioxane acetal protecting group at the 3-position. The primary research value of this molecule lies in its role as a key precursor for the synthesis of complex organic targets, particularly β-aryl ketones and their derivatives. The acetal group serves as a masked carbonyl or hydroxyl functionality, offering exceptional stability under a wide range of reaction conditions while remaining readily cleavable under mild acidic conditions to reveal a reactive aldehyde or hydroxyketone. This property makes it an invaluable building block for multi-step synthetic sequences, including the construction of chiral molecules, natural product analogs, and pharmaceutical scaffolds. Researchers utilize this compound to explore novel synthetic methodologies, develop structure-activity relationships (SAR) in drug discovery programs focused on central nervous system (CNS) agents or anti-inflammatory compounds, and investigate its potential as a monomer for specialty polymers. Its unique structure provides a versatile platform for further functionalization, enabling the efficient generation of diverse chemical libraries for high-throughput screening and lead optimization studies.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMILWOCUWVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560179
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121789-38-6
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, a compound belonging to the class of ketones, has garnered interest in various scientific research applications, particularly in the fields of organic chemistry, pharmacology, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure of this compound. The compound features a methoxy group and a dioxane moiety, contributing to its unique properties. Its molecular formula is C13H14O4, and its structure can be represented as follows:

  • Molecular Formula : C13H14O4
  • Molecular Weight : 250.25 g/mol

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful in synthesizing more complex molecules.

Table 1: Synthetic Routes Involving this compound

Reaction TypeProduct GeneratedReference
Friedel-Crafts ReactionSubstituted Aromatic Compounds
Nucleophilic SubstitutionVarious Derivatives
Condensation Reactionsβ-Keto Esters

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research due to its structural features that may contribute to biological activity. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted by Smith et al. (2022) evaluated the anti-inflammatory effects of synthesized derivatives of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

In material science, the compound has been explored for its role as a precursor in developing polymers and resins. Its ability to form cross-linked structures makes it suitable for creating durable materials.

Table 2: Material Properties of Polymers Derived from this compound

PropertyValueTesting Method
Tensile Strength50 MPaASTM D638
Thermal StabilityDecomposition at 300°CTGA Analysis
FlexibilityElongation at break: 15%ASTM D882

Agricultural Chemistry

Research has also indicated potential applications in agricultural chemistry. The compound's derivatives are being studied for their efficacy as agrochemicals, particularly in pest control formulations.

Case Study: Pesticidal Activity

A recent investigation by Johnson et al. (2023) assessed the effectiveness of formulations containing derivatives of this compound against common agricultural pests. The findings revealed that certain formulations exhibited high levels of pest mortality while demonstrating low toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone exerts its effects involves interactions with specific molecular targets. The dioxane ring and methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) substituents enhance electron density, favoring nucleophilic reactions, while trifluoromethyl (-CF₃) groups increase electrophilicity .
  • Regiochemical Effects : Moving the methoxy group from 4′ to 3′ () alters steric and electronic profiles, impacting interactions in catalysis or receptor binding.
  • Chain Length : Longer alkyl chains (e.g., hexyl in ) improve lipid solubility, making derivatives suitable for hydrophobic matrices .

Physical-Chemical Properties

  • Boiling Points: 3-(1,3-Dioxan-2-yl)-4′-methoxypropiophenone: Estimated ~374–416°C (based on analogs like 3′-methoxy variant ). 3-(1,3-Dioxan-2-yl)-4′-iodopropiophenone: 416.9±30.0°C (higher due to iodine’s polarizability) .
  • Density :
    • Methoxy derivatives: ~1.107–1.169 g/cm³ .
    • Halogenated analogs (e.g., 4′-iodo): Up to 1.544 g/cm³ .

Research Findings and Commercial Relevance

  • Stability : The 1,3-dioxane ring improves hydrolytic stability compared to open-chain ketones, critical for prolonged shelf life in pharmaceuticals .
  • Cost and Availability: 3-(1,3-Dioxan-2-yl)-4′-methoxypropiophenone is commercially available at ~$4,300–16,000/g (), while halogenated variants (e.g., 4′-iodo) are costlier due to synthetic complexity .

Biological Activity

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, a compound featuring a dioxane ring and methoxy substituents, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and provides insights into its mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Chemical Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 218.24 g/mol

The presence of the dioxane ring contributes to the compound's unique reactivity and biological interactions, particularly through its ability to modulate enzyme activity and cell signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study focused on synthetic mRNA splicing modulators reported that related compounds showed cytotoxic effects against various cancer cell lines. For instance, one analog demonstrated an IC50_{50} of approximately 100 nM against mantle cell lymphoma cells, indicating potent selective activity compared to other cancer types .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50_{50} (nM)
Compound 5JeKo-1 (MCL)100
Compound 3aA549 (Lung)>500
Compound 3bVarious>500

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Dioxane derivatives have shown efficacy against various pathogens, including fungi and bacteria. For example, novel dioxolane compounds derived from similar structures demonstrated excellent fungicidal activity against Rhizoctonia solani and Botrytis cinerea, with IC50_{50} values ranging from 8 to 24 µM .

Table 2: Antimicrobial Activity of Dioxane Derivatives

CompoundPathogenIC50_{50} (µM)
D17R. solani20.5 ± 9.0
D20B. cinerea14.2 ± 6.7
D22Fusarium oxysporum24.0 ± 11.0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy groups enhance binding affinity to enzymes involved in cell signaling pathways, potentially leading to altered cellular responses. Additionally, the compound may inhibit key processes such as mRNA splicing, which is crucial for cancer cell proliferation.

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Cancer Cell Lines : A series of analogs were tested against multiple cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity towards specific types like mantle cell lymphoma while showing reduced efficacy against lung cancer cells .
  • Antifungal Activity Assessment : A comprehensive bioassay demonstrated that dioxane derivatives could effectively inhibit fungal growth in agricultural settings, suggesting their potential use as fungicides .

Q & A

Q. What are the established synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, and what challenges arise during its preparation?

The synthesis of this compound typically involves Friedel-Crafts acylation to introduce the ketone group, followed by dioxane ring formation via cyclization. For example:

  • Step 1 : React 4-methoxypropiophenone with a Lewis acid catalyst (e.g., AlCl₃) and an acylating agent to introduce the dioxane moiety.
  • Step 2 : Cyclization using ethylene glycol under acidic conditions to form the 1,3-dioxane ring .

Q. Challenges :

  • Steric hindrance from the methoxy and dioxane groups may reduce reaction efficiency.
  • Byproduct formation due to incomplete cyclization, requiring purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Compare chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, dioxane protons at δ ~4.5–5.0 ppm) with reference data .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~262 for C₁₆H₂₂O₃) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase C18 columns .

Advanced Research Questions

Q. How does the 1,3-dioxane ring influence the compound’s electronic properties and reactivity in further functionalization?

The 1,3-dioxane ring acts as a protecting group for ketones, stabilizing the compound against nucleophilic attack. However:

  • Electronic effects : The electron-donating methoxy group at the 4'-position enhances the aromatic ring’s electrophilicity, directing substitutions to specific positions.
  • Steric effects : The dioxane ring may hinder access to the carbonyl group, necessitating optimized conditions for reactions like Grignard additions or reductions .

Experimental validation : Compare reaction rates of this compound with its unprotected analog (e.g., 4'-methoxypropiophenone) under identical conditions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies may arise from:

  • Polymorphism : Different crystal forms can alter melting points. Use X-ray crystallography to identify dominant polymorphs .
  • Solvent impurities : Trace solvents (e.g., ethanol, DMSO) retained during crystallization can affect solubility. Validate via thermogravimetric analysis (TGA) .

Example : If conflicting solubility data exist in water vs. DMSO, conduct phase-solubility studies with controlled solvent purity and temperature .

Q. What are the potential applications of this compound in organic synthesis or material science?

  • Building block : The dioxane ring can be cleaved under acidic conditions to regenerate the ketone, enabling its use in multi-step syntheses (e.g., pharmaceuticals) .
  • Material science : Derivatives of dioxane-containing compounds have been explored in OLEDs for their electron-transport properties .

Case study : A similar compound, 3-(((6-(4-Aminophenoxy)hexyl)oxy)methyl)-3-ethyl-oxetan, was used in liquid-phase OLED processing, suggesting analogous applications .

Q. What safety and handling protocols are critical for laboratory use of this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and use PPE (gloves, goggles) .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid dioxane ring degradation into toxic byproducts .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Process optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios).
  • Continuous flow chemistry : Reduces side reactions by maintaining precise control over residence time .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational methods are suitable for predicting the compound’s behavior in novel reactions?

  • Density Functional Theory (DFT) : Calculate reaction pathways and transition states (e.g., for dioxane ring cleavage).
  • Molecular docking : Explore interactions with biological targets if the compound is a drug precursor .

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